Cas no 14001-69-5 (2-Methoxy-5-nitropyrimidine)

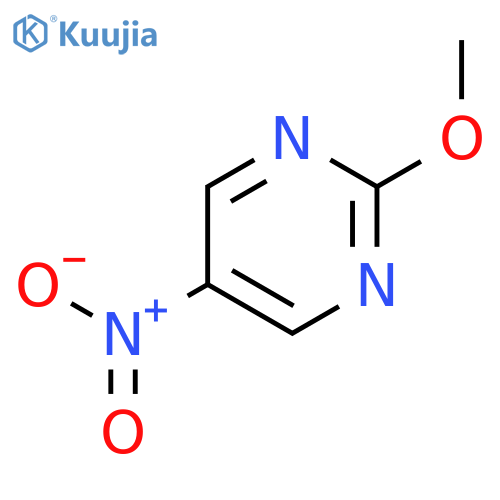

2-Methoxy-5-nitropyrimidine structure

商品名:2-Methoxy-5-nitropyrimidine

CAS番号:14001-69-5

MF:C5H5N3O3

メガワット:155.111500501633

MDL:MFCD00474639

CID:224077

2-Methoxy-5-nitropyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-5-nitropyrimidine

- Pyrimidine, 2-methoxy-5-nitro-

- ZPUHFIFABZPKHA-UHFFFAOYSA-N

- NSC528725

- 5-nitro-2-methoxypyrimidine

- 2-methoxy-5-nitro-pyrimidine

- Pyrimidine,2-methoxy-5-nitro-

- FCH1114509

- RP21924

- AX8208895

- AB0022245

- W3059

- ST24028073

- A807611

-

- MDL: MFCD00474639

- インチ: 1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3

- InChIKey: ZPUHFIFABZPKHA-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=NC([H])=C(C([H])=N1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 155.03300

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- トポロジー分子極性表面積: 80.8

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- ふってん: 305.3±34.0℃ at 760 mmHg

- PSA: 80.83000

- LogP: 0.91660

2-Methoxy-5-nitropyrimidine セキュリティ情報

2-Methoxy-5-nitropyrimidine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-Methoxy-5-nitropyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D951921-25g |

Pyrimidine, 2-methoxy-5-nitro- |

14001-69-5 | 98% | 25g |

$735 | 2023-05-18 | |

| eNovation Chemicals LLC | Y0982141-10g |

2-Methoxy-5-nitropyrimidine |

14001-69-5 | 95% | 10g |

$400 | 2024-08-02 | |

| TRC | M265783-50mg |

2-Methoxy-5-nitropyrimidine |

14001-69-5 | 50mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD505-200mg |

2-Methoxy-5-nitropyrimidine |

14001-69-5 | 98% | 200mg |

206.0CNY | 2021-07-12 | |

| Chemenu | CM121152-5g |

2-Methoxy-5-nitropyrimidine |

14001-69-5 | 98% | 5g |

$*** | 2023-04-03 | |

| Matrix Scientific | 075207-1g |

2-Methoxy-5-nitropyrimidine, 95+% |

14001-69-5 | 95+% | 1g |

$416.00 | 2023-09-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M190834-250mg |

2-Methoxy-5-nitropyrimidine |

14001-69-5 | 98% | 250mg |

¥139.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74310-1g |

2-Methoxy-5-nitropyrimidine |

14001-69-5 | 98% | 1g |

¥137.0 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD505-50mg |

2-Methoxy-5-nitropyrimidine |

14001-69-5 | 98% | 50mg |

89.0CNY | 2021-07-12 | |

| Chemenu | CM121152-10g |

2-Methoxy-5-nitropyrimidine |

14001-69-5 | 98% | 10g |

$*** | 2023-04-03 |

2-Methoxy-5-nitropyrimidine 関連文献

-

D. J. Brown,T. Sugimoto J. Chem. Soc. C 1970 2661

-

2. Aza-analogues of pteridine. Part V. 5-Alkylaminopyrimido[5,4-e]-as-triazines from 5-alkyl or 5-unsubstituted analogues via 5,6-adducts with aminesD. J. Brown,T. Sugimoto J. Chem. Soc. Perkin Trans. 1 1972 237

-

3. Aza-analogues of pteridine. Part VI. Some 3-alkyl-5(and 7)-amino-pyrimido[5,4-e]-as-triazines and related compoundsD. J. Brown,J. R. Kershaw J. Chem. Soc. Perkin Trans. 1 1972 2316

14001-69-5 (2-Methoxy-5-nitropyrimidine) 関連製品

- 3264-10-6(5-Nitro-2(1H)-pyrimidinone)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 506-17-2(cis-Vaccenic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14001-69-5)2-Methoxy-5-nitropyrimidine

清らかである:99%

はかる:10g

価格 ($):230.0